1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol is a significant organic compound with potential applications in various scientific fields. It is classified as an alkyne alcohol due to its structure, which features a propyne moiety with two fluorophenyl groups. The compound has garnered interest for its unique chemical properties and potential biological activities.
This compound is synthesized through various organic reactions and is categorized under the class of alkynes and alcohols. Its molecular formula is , and it has a molecular weight of 284.28 g/mol. The International Union of Pure and Applied Chemistry name for this compound reflects its structural components, emphasizing the presence of fluorine substituents on the phenyl rings.
The synthesis of 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 284.28 g/mol |
IUPAC Name | 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol |
InChI Key | IQLOSBYZJUGSKB-UHFFFAOYSA-N |
Canonical SMILES | C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O |
The structure features a prop-2-yne backbone with two para-substituted fluorophenyl groups at one end and a hydroxyl group at the other.
1,1-bis(4-fluorophenyl)prop-2-yn-1-ol can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1,1-bis(4-fluorophenyl)prop-2-yn-1-ol involves its interaction with specific biological targets, potentially influencing enzyme activity or receptor binding. The precise pathways depend on the context in which the compound is used, indicating its utility in pharmacological applications.
The physical properties include:
Key chemical properties include:
Physical constants such as melting point and boiling point are essential for practical applications but may vary based on purity and synthesis conditions.
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol has potential applications in:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0